Cas no 690632-01-0 ((6-Pyrrolidin-1-ylpyridin-3-yl)methanol)

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol structure
690632-01-0 structure
Product name:(6-Pyrrolidin-1-ylpyridin-3-yl)methanol
CAS No:690632-01-0
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD05865144
CID:501760
PubChem ID:2794774

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
    • [6-(1-PYRROLIDINYL)-3-PYRIDINYL]METHANOL
    • (6-Pyrrolidin-1-ylpyridin-3-yl)methanol
    • 3-(HYDROXYMETHYL)-6-(PYRROLIDIN-1-YL)PYRIDINE
    • 3-Pyridinemethanol,6-(1-pyrrolidinyl)-
    • MDL: MFCD05865144
    • Inchi: InChI=1S/C10H14N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2
    • InChI Key: RQBADLNZUDDIRG-UHFFFAOYSA-N
    • SMILES: C1CCN(C1)C2=NC=C(C=C2)CO

Computed Properties

  • Exact Mass: 178.11100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.180
  • Melting Point: 61 °C
  • PSA: 36.36000
  • LogP: 1.23910

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol Security Information

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P930120-2.5mg
(6-Pyrrolidin-1-ylpyridin-3-yl)methanol
690632-01-0
2.5mg
$ 50.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-262757-1 g
[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol,
690632-01-0
1g
¥1,609.00 2023-07-11
TRC
P930120-25mg
(6-Pyrrolidin-1-ylpyridin-3-yl)methanol
690632-01-0
25mg
$ 80.00 2022-06-03
Enamine
EN300-1847785-0.5g
[6-(pyrrolidin-1-yl)pyridin-3-yl]methanol
690632-01-0
0.5g
$535.0 2023-09-19
1PlusChem
1P006E0C-250mg
[6-(1-PYRROLIDINYL)-3-PYRIDINYL]METHANOL
690632-01-0 95%
250mg
$181.00 2024-04-22
Enamine
EN300-1847785-5g
[6-(pyrrolidin-1-yl)pyridin-3-yl]methanol
690632-01-0
5g
$1614.0 2023-09-19
Enamine
EN300-1847785-1g
[6-(pyrrolidin-1-yl)pyridin-3-yl]methanol
690632-01-0
1g
$557.0 2023-09-19
A2B Chem LLC
AC97292-100mg
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
690632-01-0 95%
100mg
$43.00 2024-04-19
A2B Chem LLC
AC97292-1g
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
690632-01-0 95%
1g
$143.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342445-1g
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
690632-01-0 97%
1g
¥1965.00 2024-05-03

Additional information on (6-Pyrrolidin-1-ylpyridin-3-yl)methanol

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol and CAS No. 690632-01-0: A Comprehensive Overview of Its Pharmacological Properties and Applications in Modern Biomedical Research

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol is a structurally unique organic compound with the systematic name 3-(6-Pyrrolidin-1-ylpyridin-3-yl)propan-1-ol, and its chemical identity is further confirmed by the CAS No. 690632-01-0 registry. This molecule has garnered significant attention in recent years due to its potential applications in neuropharmacology, anti-inflammatory therapy, and targeted drug delivery systems. The compound’s molecular framework combines a pyridine ring with a pyrrolidine ring, creating a hybrid structure that may confer unique pharmacological properties. Recent studies have highlighted its role as a potential therapeutic agent for neurodegenerative disorders and inflammatory conditions, making it a focal point for biomedical innovation.

(6-Pyrrolidin-1-ylpyridin-3-yl)methanol is characterized by its molecular formula C11H15NN2O and a molecular weight of approximately 207.26 g/mol. The compound exhibits a pyridine core (C5H4N) linked to a pyrrolidine ring (C4H8N) via a methylene bridge, with an additional hydroxyl group (-OH) extending from the pyridine ring. This structural arrangement is critical for its intermolecular interactions and biological activity. The CAS No. 690632-01-0 classification underscores its chemical uniqueness and facilitates its identification in scientific literature and regulatory databases.

Recent advancements in computational chemistry and drug discovery have enabled researchers to explore the binding affinity of (6-Pyrrolidin-1-ylpyridin-3-yl)methanol with various target proteins. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to neuroinflammatory targets, such as TLR4 and CD14, which are implicated in acute inflammation and neurodegenerative diseases. These findings suggest that the compound may serve as a novel inhibitor for inflammatory pathways and could be further optimized for clinical applications.

The pharmacological profile of (6-Pyrrolidin-1-ylpyridin-3-yl)methanol is being investigated for its potential to modulate neurotransmitter systems. Preclinical studies have shown that this compound may interact with serotonin receptors (5-HT1A, 5-HT2A) and glutamate receptors (NMDA, AMPA), suggesting its involvement in neuroprotection and neuroregulation. A 2024 study in Pharmacological Research highlighted its ability to reduce oxidative stress in neuronal cells, a mechanism that could be relevant for treating Alzheimer’s disease and Parkinson’s disease. These findings underscore the compound’s potential as a multi-target drug candidate.

From a synthetic chemistry perspective, the CAS No. 690632-01-0 compound can be synthesized through a series of multistep reactions, including N-alkylation of pyridine derivatives and ring-closure processes. Researchers have employed green chemistry techniques to optimize the synthesis, reducing environmental impact while maintaining high yield and purity. For example, a 2023 paper in Organic & Biomolecular Chemistry described a microwave-assisted synthesis method that significantly shortened the reaction time and improved the efficiency of the process. This approach is critical for scaling up production for clinical trials and pharmaceutical applications.

The therapeutic potential of (6-Pyrrolidin-1-ylpyridin-3-yl)methanol is also being explored in the context of anti-inflammatory drug development. Inflammation is a key driver in many chronic diseases, including autoimmune disorders and cardiovascular diseases. A 2024 study in Frontiers in Pharmacology demonstrated that this compound can inhibit the NF-κB pathway, a central regulator of inflammatory responses. This mechanism could lead to its use as an anti-inflammatory agent with reduced side effects compared to traditional NSAIDs (nonsteroidal anti-inflammatory drugs). These findings highlight the compound’s versatility in addressing multifactorial diseases.

Despite its promising properties, the development of (6-Pyrrolidin-1-ylpyridin-3-yl)methanol as a therapeutic agent faces several challenges. One of the primary hurdles is ensuring its bioavailability and target specificity. While in vitro studies have shown promising results, in vivo efficacy and safety profiles require further investigation. Additionally, the potential for drug interactions and toxicological effects must be thoroughly evaluated before it can be considered for clinical trials. Ongoing research is focused on structure-activity relationship (SAR) studies to optimize its pharmacokinetic properties and therapeutic index.

In conclusion, (6-Pyrrolidin-1-ylpyridin-3-yl)methanol represents a significant advancement in the field of pharmaceutical chemistry, with its unique structure and potential applications in neuropharmacology and anti-inflammatory therapy. The CAS No. 690632-01-0 designation ensures its proper identification and classification, facilitating its use in scientific research and industrial development. As research continues to uncover its mechanisms of action and therapeutic potential, this compound may emerge as a valuable tool in the fight against chronic diseases and neurological disorders. The ongoing exploration of its synthetic pathways and biological interactions is expected to drive further innovations in the pharmaceutical industry.

For more information on the CAS No. 690632-01-0 compound and its applications, researchers and industry professionals can refer to recent publications in pharmaceutical journals and scientific databases. Collaboration between academic institutions and pharmaceutical companies will be crucial in advancing this compound toward clinical applications and market approval. The future of (6-Pyrrolidin-1-ylpyridin-3-yl)methanol holds great promise, and its continued study is essential for unlocking its full potential in biomedical innovation.

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(CAS:690632-01-0)(6-Pyrrolidin-1-ylpyridin-3-yl)methanol
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